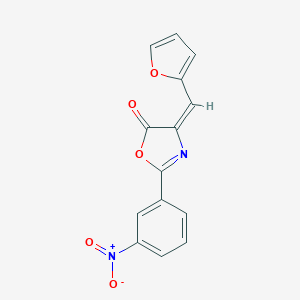
4-(2-furylmethylene)-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-furylmethylene)-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains both a furan and an oxazole ring. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
The mechanism of action of 4-(2-furylmethylene)-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed to interact with metal ions and form complexes that can be detected using fluorescence spectroscopy. This compound has also been shown to have potential antioxidant activity.
Biochemical and Physiological Effects:
4-(2-furylmethylene)-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one has been shown to have potential biochemical and physiological effects. It has been shown to have potential antioxidant activity, which could be beneficial in the treatment of various diseases. It has also been shown to have potential metal chelating activity, which could be useful in the treatment of metal toxicity.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(2-furylmethylene)-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one in lab experiments is its potential use as a fluorescent probe for detecting metal ions in biological systems. However, one of the limitations of using this compound is its potential toxicity, which could affect the results of experiments.
Future Directions
There are several future directions for research involving 4-(2-furylmethylene)-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one. One potential direction is the development of new fluorescent probes based on this compound for detecting metal ions in biological systems. Another potential direction is the synthesis of new compounds based on this compound with potential biological activity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential biochemical and physiological effects.
Synthesis Methods
The synthesis of 4-(2-furylmethylene)-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one has been reported using various methods. One of the most common methods involves the reaction of 3-nitrobenzaldehyde with furfural in the presence of an acid catalyst. The resulting intermediate is then reacted with urea to form the final product. Other methods involve the use of different aldehydes and ketones as starting materials.
Scientific Research Applications
4-(2-furylmethylene)-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one has been used in various scientific research applications. It has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. It has also been used in the synthesis of other compounds with potential biological activity.
properties
Product Name |
4-(2-furylmethylene)-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one |
|---|---|
Molecular Formula |
C14H8N2O5 |
Molecular Weight |
284.22 g/mol |
IUPAC Name |
(4E)-4-(furan-2-ylmethylidene)-2-(3-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C14H8N2O5/c17-14-12(8-11-5-2-6-20-11)15-13(21-14)9-3-1-4-10(7-9)16(18)19/h1-8H/b12-8+ |
InChI Key |
RUYTVHYQGHHBKV-XYOKQWHBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=N/C(=C/C3=CC=CO3)/C(=O)O2 |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=CC3=CC=CO3)C(=O)O2 |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=CC3=CC=CO3)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]naphthalene-1-carbohydrazide](/img/structure/B273826.png)

![1-Methyl-5-[1-(2,4-dinitrophenylhydrazono)ethyl]furan](/img/structure/B273829.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B273830.png)
![(5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B273836.png)
![3-[(4-bromobenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273838.png)
![N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide](/img/structure/B273839.png)
![3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-{[4-(2-phenylvinyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B273842.png)
![3-allyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B273843.png)
![2-[(4-chlorophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B273845.png)
![3-butyl-2-[(2,4-dimethylphenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273846.png)
![3-allyl-2-[(4-bromophenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273849.png)

